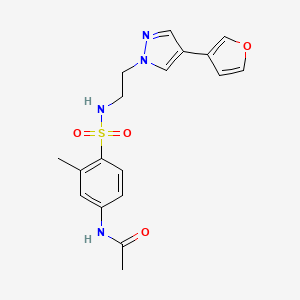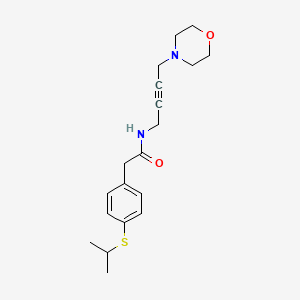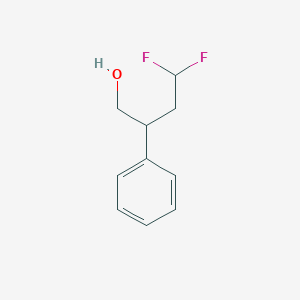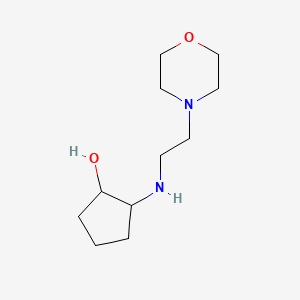
N-(4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is an organic compound with interesting pharmacological properties. This compound combines several functional groups, including a furan ring, a pyrazole moiety, and an acetamide group, which contribute to its versatility in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step synthesis:
Step 1: Synthesis of 4-(furan-3-yl)-1H-pyrazole via a cyclization reaction between a hydrazine derivative and a furan derivative under acidic or basic conditions.
Step 2: Alkylation of the pyrazole nitrogen with 2-bromoethylamine to introduce the ethylamine group.
Step 3: Sulfonation of the ethylamine derivative to yield the sulfonamide intermediate.
Step 4: Coupling of the sulfonamide intermediate with 4-acetamido-3-methylphenyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Scaling up for industrial production would require optimization of each step to improve yield and purity while minimizing cost and waste. This typically involves:
Selecting efficient catalysts and solvents.
Optimizing reaction temperatures and times.
Implementing purification techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction can target the sulfonamide group or the furan ring.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminium hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate in suitable solvents are typically employed.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: The corresponding amine or reduced furan derivatives.
Substitution: Various substituted acetamide products depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, especially in the development of new heterocyclic compounds.
Biology: Studied for its potential as a biochemical tool to modulate enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Could be utilized in the development of new materials or chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular pathways. The specific mechanism would depend on the context of its application, such as enzyme inhibition in a biochemical study or receptor modulation in a pharmacological setting.
Comparison with Similar Compounds
N-(4-(N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
N-(4-(N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
N-(4-(N-(2-(4-(benzofuran-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
These analogs differ in the heterocyclic ring structure, which can influence their pharmacological properties and synthetic accessibility.
Properties
IUPAC Name |
N-[4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-9-17(21-14(2)23)3-4-18(13)27(24,25)20-6-7-22-11-16(10-19-22)15-5-8-26-12-15/h3-5,8-12,20H,6-7H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVQOPPARDJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2425226.png)
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2425227.png)
![N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2425228.png)


![4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2425232.png)


![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)

![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
